N'-methylpyridine-2-carboximidamide
Description
N'-Methylpyridine-2-carboximidamide is a substituted pyridine derivative featuring a carboximidamide group (NH-C(=NH)-) at the 2-position of the pyridine ring, with a methyl substituent on the imidamide nitrogen. This structure confers unique electronic and steric properties, making it relevant in coordination chemistry, medicinal chemistry, and materials science. Its amidine group enhances basicity and metal-binding capabilities compared to simpler pyridine derivatives.
Properties
CAS No. |
366457-53-6 |
|---|---|
Molecular Formula |
C7H9N3 |
Molecular Weight |
135.17 g/mol |
IUPAC Name |
N'-methylpyridine-2-carboximidamide |
InChI |
InChI=1S/C7H9N3/c1-9-7(8)6-4-2-3-5-10-6/h2-5H,1H3,(H2,8,9) |
InChI Key |
AOXRCUZMJRAEQZ-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(C1=CC=CC=N1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-methylpyridine-2-carboximidamide can be synthesized through several methods. One common approach involves the reaction of pyridine-2-carboximidamide with methylating agents under controlled conditions. The reaction typically requires a base, such as sodium hydroxide, and a methylating agent, such as methyl iodide, to facilitate the methylation process.
Industrial Production Methods
In industrial settings, the production of N’-methylpyridine-2-carboximidamide may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-methylpyridine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized derivatives of N’-methylpyridine-2-carboximidamide.
Reduction: Reduced forms of the compound, such as N’-methylpyridine-2-carboxamidine.
Substitution: Substituted pyridine derivatives with different functional groups.
Scientific Research Applications
N’-methylpyridine-2-carboximidamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-methylpyridine-2-carboximidamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of enzymes or other proteins. Additionally, it may interact with nucleic acids or cellular membranes, affecting various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with N'-methylpyridine-2-carboximidamide, enabling comparative analysis of their properties and reactivity:
N-(2-Pyridylmethanimidamido)pyridine-2-carboximidamide
- Structure : Features two pyridine rings bridged by a methanimidamide group (N=C(NH2)-).
- Crystallography : Single-crystal X-ray data (R factor = 0.073) reveal a planar geometry with intramolecular hydrogen bonding (N-H⋯N), stabilizing the structure .
- Reactivity: Likely exhibits stronger Lewis basicity due to dual pyridine coordination sites, unlike the monodentate nature of this compound.
N'-Hydroxypyrazine-2-carboximidamide
- Structure : Substitutes pyridine with a pyrazine ring (two nitrogen atoms at 1,4-positions) and replaces the methyl group with a hydroxyl substituent.
- Key Differences :
- Electronic Effects : Pyrazine’s electron-deficient nature enhances electrophilicity at the carboximidamide group.
- Hydrogen Bonding : The hydroxyl group enables stronger intermolecular interactions (e.g., O-H⋯N) compared to the methyl group in the target compound.
- Applications : Used as a ligand in metal complexes for catalytic applications, leveraging its dual hydrogen-bonding and coordination sites .
Substituted N-Benzoyl-2-pyridinecarboxamides
- Structure : Features a benzoyl group (C(=O)Ph) instead of the methylimidamide moiety.
- Key Differences :
- Basicity : The carboxamide group (NH-C(=O)-) is less basic than carboximidamide, reducing metal-binding affinity.
- Synthesis : Prepared via reactions of 2-pyridinecarboxylic acid with benzimidoyl chlorides in acetonitrile/triethylamine, contrasting with the amidine-specific routes required for this compound .
Comparative Data Table
Research Findings and Trends
- Electronic Effects : Methyl substitution on the amidine nitrogen in this compound likely increases steric hindrance but stabilizes the amidine tautomer compared to hydroxyl or hydrogen substituents .
- Coordination Chemistry : Amidines generally form stronger metal complexes than amides due to their higher basicity and ability to act as bidentate ligands. Pyrazine derivatives, however, offer redox-active scaffolds .
- Synthetic Challenges : The synthesis of this compound may require controlled amidination conditions to avoid over-alkylation, a common issue in amidine chemistry .
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